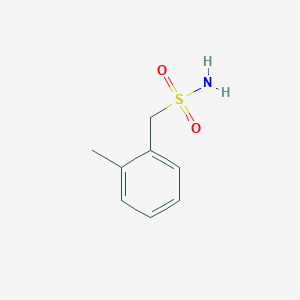

(2-Methylphenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a methanesulfonamide moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylphenyl)methanesulfonamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

2-Methylbenzenesulfonyl chloride+Ammonia→this compound+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or distillation to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: (2-Methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as elevated temperatures or the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that (2-Methylphenyl)methanesulfonamide derivatives exhibit significant anti-inflammatory activity by selectively inhibiting cyclooxygenase-2 enzymes, which are key players in inflammatory processes. This makes them potential candidates for developing new anti-inflammatory drugs aimed at treating conditions such as arthritis and other inflammatory diseases .

1.2 Antimicrobial Activity

Studies have shown that compounds containing the methanesulfonamide group demonstrate antibacterial and antifungal properties. For instance, certain derivatives of this compound have been tested against various pathogens, showing promising results comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Activity Type | Comparison Drug | Effectiveness |

|---|---|---|---|

| 2a | Antibacterial | Penicillin | Moderate |

| 2b | Antifungal | Fluconazole | High |

| 2c | Antitrypanosomal | Melarsoprol | Excellent |

Material Science Applications

2.1 Polymer Chemistry

The sulfonamide group in this compound can be utilized as a functional group in polymer synthesis. Research suggests that incorporating this compound into polymers can enhance thermal stability and crystallinity, making it suitable for various industrial applications .

2.2 Coatings and Adhesives

Due to its chemical properties, this compound can be employed in the formulation of coatings and adhesives, providing improved adhesion and durability under various environmental conditions.

Case Studies

3.1 Development of Anti-inflammatory Agents

A study conducted on a series of methanesulfonamide derivatives, including this compound, demonstrated their efficacy in reducing inflammation markers in vitro. The findings suggested that modifications to the compound's structure could enhance its inhibitory effects on cyclooxygenase enzymes .

3.2 Antimicrobial Efficacy against Fungal Infections

In a comparative study, derivatives of this compound were tested against fungal strains responsible for common infections. Results indicated that specific derivatives exhibited superior antifungal activity compared to established treatments like fluconazole, highlighting their potential as alternative therapeutic agents .

Mecanismo De Acción

The mechanism of action of (2-Methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparación Con Compuestos Similares

Methanesulfonamide: A simpler sulfonamide with similar chemical properties.

Benzenesulfonamide: Another sulfonamide derivative with a benzene ring.

N-Phenylmethanesulfonamide: A related compound with a phenyl group attached to the sulfonamide moiety.

Uniqueness: (2-Methylphenyl)methanesulfonamide is unique due to the presence of a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other sulfonamides and contributes to its specific chemical and biological properties .

Actividad Biológica

(2-Methylphenyl)methanesulfonamide, also known as N-(2-methylphenyl)methanesulfonamide, is an organic compound characterized by a methanesulfonamide functional group attached to a 2-methylphenyl moiety. With a molecular formula of C₈H₉N₁O₂S and a molecular weight of approximately 185.23 g/mol, this compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its sulfonamide group, which is known for its ability to inhibit bacterial folic acid synthesis by blocking the enzyme dihydropteroate synthase. This inhibition is crucial in the treatment of bacterial infections. Additionally, studies suggest that this compound may possess anti-inflammatory properties by interacting with enzymes involved in inflammatory pathways, particularly cyclooxygenase enzymes .

Biological Activities

-

Antimicrobial Properties :

- Inhibits bacterial growth by interfering with folic acid synthesis.

- Effective against various bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Effects :

- Enzyme Interaction :

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

- Study on Inhibition of Cyclooxygenase : Research demonstrated that compounds similar to this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. This study utilized various analogs to assess their potency and selectivity against COX-1 and COX-2 enzymes, revealing promising candidates for further development .

- Molecular Dynamics Simulations : A study employed molecular dynamics simulations to analyze the binding interactions of this compound with target proteins involved in inflammatory pathways. The results indicated that structural modifications could enhance binding affinity and selectivity, paving the way for optimized drug design .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N-(3-methylphenyl)methanesulfonamide | Methyl group at the meta position | Different biological activity profile |

| N-(4-methylphenyl)methanesulfonamide | Methyl group at the para position | Potentially different pharmacokinetics |

| N-(2-bromo-3-methylphenyl)methanesulfonamide | Bromine substitution on the aromatic ring | Enhanced reactivity due to halogen presence |

This table illustrates how variations in substituents influence biological activity and chemical reactivity, emphasizing the importance of structural nuances in drug development.

Propiedades

IUPAC Name |

(2-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCKKLZBFOMMJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.